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Compound of Interest

Compound Name: (-)-Securinine

Cat. No.: B1181178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of (-)-Securinine
with alternative therapies across various disease models. The information is supported by

experimental data, detailed methodologies for key experiments, and visualizations of the

associated signaling pathways.

I. Anticancer Effects: Gastric Cancer
(-)-Securinine has demonstrated significant anticancer effects in preclinical models of gastric

cancer. Its mechanism of action involves the inhibition of key signaling pathways implicated in

tumor growth and proliferation.

A. Comparison of In Vivo Efficacy
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B. Experimental Protocols
1. (-)-Securinine in Gastric Cancer Xenograft Model

Animal Model: Athymic nude mice.

Cell Line: AGS human gastric carcinoma cells.

Procedure:

AGS cells are cultured and harvested.

A suspension of AGS cells is subcutaneously injected into the flank of each mouse.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

(-)-Securinine is administered to the treatment group (route and frequency not specified in

the abstract). The control group receives a vehicle control.

Tumor volume and body weight are measured regularly.
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At the end of the study, tumors are excised and may be used for further analysis, such as

immunohistochemistry for biomarkers like AURKA.[1][3]

2. 5-Fluorouracil (5-FU) and Oxaliplatin in Gastric Cancer Xenograft Model

Animal Model: Nude mice.

Cell Line: BGC-823 human gastric cancer cells.

Procedure:

BGC-823 cells are subcutaneously injected into the flank of nude mice.

When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to

control and treatment groups.

The treatment group receives intraperitoneal injections of 5-FU (20 mg/kg) and oxaliplatin

(5 mg/kg).

Tumor growth is monitored by measuring tumor volume at regular intervals.

C. Signaling Pathway
(-)-Securinine exerts its anticancer effects in gastric cancer by targeting the AURKA-β-

catenin/Akt/STAT3 signaling pathway.
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Caption: (-)-Securinine inhibits the AURKA-mediated activation of Akt, β-catenin, and STAT3

pathways in gastric cancer.

II. Anticancer Effects: Acute Myeloid Leukemia
(AML)
(-)-Securinine has shown potential as a therapeutic agent for Acute Myeloid Leukemia (AML)

by inducing differentiation and impairing tumor growth in preclinical models.
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B. Experimental Protocols
1. (-)-Securinine in AML Xenograft Model

Animal Model: Nude mice.

Cell Line: HL-60 human promyelocytic leukemia cells.

Procedure:

HL-60 cells are cultured and prepared for injection.

A suspension of HL-60 cells is subcutaneously injected into the flanks of nude mice.

Once tumors are established, mice are randomized into treatment and control groups.

The treatment group receives intraperitoneal injections of (-)-Securinine (25 mg/kg). The

control group receives a vehicle.

Tumor growth is monitored throughout the study.

At the study's conclusion, tumors are excised and weighed.

2. Cytarabine and Daunorubicin in AML Xenograft Model

Animal Model: BALB/c mice.
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Cell Line: WEHI-3 murine myelomonocytic leukemia cells.

Procedure:

WEHI-3 cells are injected into mice to induce leukemia.

Treatment with a combination of cytarabine and daunorubicin is initiated.

Survival of the mice is monitored over a period of 40 days.

C. Signaling Pathway
In AML, (-)-Securinine induces differentiation through the activation of DNA damage signaling

and modulates the PI3K/Akt/mTOR and JNK signaling pathways.
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Caption: (-)-Securinine promotes AML cell differentiation by modulating PI3K/Akt/mTOR, JNK,

and DNA damage signaling.

III. Neuroprotective Effects: Alzheimer's Disease
Model
D-securinine, an isomer of (-)-Securinine, has demonstrated neuroprotective effects in a rat

model of Alzheimer's disease, suggesting its potential as a therapeutic agent for

neurodegenerative disorders.
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B. Experimental Protocols
1. D-Securinine in a Rat Model of Alzheimer's Disease

Animal Model: Rats.

Disease Induction: Intracerebroventricular injection of beta-amyloid (25-35).

Procedure:

Rats receive an injection of beta-amyloid (25-35) to induce neurotoxicity and cognitive

deficits.

Chronic administration of D-securinine (40 mg/kg) is performed.

Cognitive function is assessed using the Morris water maze test, measuring the latency to

find a hidden platform.
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After behavioral testing, brain tissue is collected to measure acetylcholinesterase (AchE)

activity.

2. Donepezil in a Mouse Model of Alzheimer's Disease

Animal Model: SAMP8 mice (senescence-accelerated mouse prone 8).

Procedure:

SAMP8 mice, which spontaneously develop features of Alzheimer's disease, are used.

Donepezil (3 mg/kg/day) is administered orally for 2 months (from 4 to 6 months of age).

Cognitive function is evaluated using the Morris water maze test.

Following cognitive testing, animals are euthanized for further analysis of vascular

function.

C. Experimental Workflow
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Caption: Experimental workflow for evaluating the neuroprotective effects of D-Securinine in a

rat model of Alzheimer's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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